molecular formula C9H6FN3O B12950495 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol

Cat. No.: B12950495
M. Wt: 191.16 g/mol
InChI Key: WUQRMPZSLSEUPG-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 5 and a 6-fluoropyridin-3-yl moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine-pyrimidine hybrids .

Properties

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)pyrimidin-5-ol

InChI

InChI=1S/C9H6FN3O/c10-8-2-1-6(3-11-8)9-12-4-7(14)5-13-9/h1-5,14H

InChI Key

WUQRMPZSLSEUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=N2)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol typically involves the selective fluorination of pyridine and pyrimidine derivatives. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve regioselective fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Selectfluor: Used for selective fluorination.

    Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.

    Vinylstannane and Monothioacetic Acids: Used in the synthesis of fluorinated intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Fluorine Position Hydroxyl Position Key Differences Source
2-(6-Fluoropyridin-3-yl)pyrimidin-5-ol Pyrimidine 6-Fluoropyridin-3-yl (C2), -OH (C5) Pyridine C6 Pyrimidine C5 Reference compound for comparison. -
6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol Pyrimidine 5-Fluoropyridin-3-yl (C6), -OH (C4) Pyridine C5 Pyrimidine C4 Hydroxyl at C4 instead of C5; altered hydrogen-bonding potential.
2-(4′-([1,3]Dioxolo[4,5-b]pyridin-6-yl)-[2,2′-bithiazol]-4-yl)pyrimidin-5-ol (d11) Pyrimidine + Bithiazole [1,3]Dioxolo[4,5-b]pyridin-6-yl-bithiazole (C2), -OH (C5) None Pyrimidine C5 Bithiazole and dioxolopyridine substituents; increased rigidity and metabolic stability.
N-(6-Fluoropyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5e) Imidazothiazole + Acetamide 6-Fluoropyridin-3-yl (N-linked), phenylimidazothiazole Pyridine C6 None Acetamide backbone; lacks pyrimidine core but retains fluoropyridine moiety.
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrazolopyrimidine Difluorophenyl-pyrrolidine (C5), hydroxypyrrolidine-carboxamide (C3) Phenyl C2, C5 Pyrrolidine C3 Pyrazolopyrimidine core; dual fluorine substitution; TRK inhibitor activity.

Structural and Functional Analysis

  • Fluorine Positional Effects :

    • In this compound, fluorine at pyridine C6 may influence electronic distribution and steric interactions compared to analogs like 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol (fluorine at pyridine C5) .
    • The absence of fluorine in compound d11 () is compensated by a dioxolopyridine group, which enhances metabolic stability through ring rigidity .
  • Core Heterocycle Variations :

    • Replacement of pyrimidine with imidazothiazole (as in 5e, ) or pyrazolopyrimidine () shifts biological activity profiles, emphasizing the importance of the pyrimidine core in specific interactions .

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